Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.
Ethyl 1-benzyl-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate: The presence of a fluorine atom can significantly change its chemical properties and biological effects.
Properties
IUPAC Name |
ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-25-21(23)20-15-22(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(24-2)12-10-17/h4-12,19-20H,3,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKHKNELUJBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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